Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-
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Overview
Description
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting botulinum neurotoxins. The structure of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid includes a quinoline moiety, which is a privileged scaffold in medicinal chemistry due to its metal chelation properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid typically involves a Mannich reaction, which is a three-component condensation reaction. The reaction involves the condensation of 8-hydroxyquinoline, benzaldehyde, and anthranilic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and properties.
Scientific Research Applications
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its metal chelation properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid involves its ability to chelate metal ions. This chelation disrupts the catalytic activity of enzymes that require metal ions as cofactors. In the case of botulinum neurotoxins, the compound binds to the active site of the neurotoxin, inhibiting its ability to cleave SNARE proteins and thereby preventing the release of acetylcholine at neuromuscular junctions .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its metal chelation properties and biological activity.
Quinoline Derivatives: Various derivatives of quinoline, such as 8-hydroxyquinoline-5-sulfonic acid and 8-hydroxyquinoline-2-carboxylic acid, which have similar chelation properties and biological activities.
Uniqueness
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid is unique due to its specific structure, which combines the quinoline moiety with a benzoic acid derivative. This unique structure enhances its ability to target specific enzymes and receptors, making it a valuable compound in medicinal chemistry .
Biological Activity
Anthranilic acid, a derivative of the amino acid tryptophan, has garnered attention in medicinal chemistry due to its diverse biological activities. The specific compound N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-anthranilic acid is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-anthranilic acid can be represented as follows:
This compound features a quinoline moiety that contributes to its unique pharmacological profile.
1. Antimicrobial Activity
Research has demonstrated that anthranilic acid derivatives exhibit significant antimicrobial properties. A study on anthranilic acid sulfonamides revealed selective antifungal activity against Candida albicans, with inhibition rates ranging from 25% to 50% at concentrations as low as 4 μg/mL .
Compound | Antifungal Activity (% Inhibition) | Concentration (μg/mL) |
---|---|---|
Sulfonamide 1 | 25% | 4 |
Sulfonamide 2 | 50% | 4 |
2. Cytotoxicity
Anthranilic acid derivatives have shown cytotoxic effects in various cancer cell lines. For instance, certain sulfonamides derived from anthranilic acid demonstrated selective cytotoxicity towards MOLT-3 cells, with the highest activity observed in compounds with electron-withdrawing substituents .
Compound | Cell Line | % Cytotoxicity |
---|---|---|
Compound A | MOLT-3 | High |
Compound B | MOLT-3 | Moderate |
3. Anti-inflammatory Effects
Recent studies indicate that anthranilic acid hybrids possess anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory mediators and pathways, suggesting their potential as therapeutic agents for inflammatory diseases .
The biological activities of anthranilic acid derivatives are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of matrix metalloproteinases (MMPs), which are involved in tumor metastasis and cartilage degradation .
- Antioxidant Activity : Certain compounds exhibit antioxidative properties, scavenging reactive oxygen species and reducing oxidative stress in cells .
1. Study on Anti-inflammatory Properties
A study conducted on a novel anthranilic acid hybrid demonstrated significant anti-inflammatory effects in animal models of arthritis. The compound reduced swelling and pain while showing no acute toxicity, indicating its potential for treating chronic inflammatory conditions .
2. Cancer Research
Another investigation focused on the anticancer potential of N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-anthranilic acid. The compound was tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Properties
CAS No. |
5394-35-4 |
---|---|
Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid |
InChI |
InChI=1S/C23H18N2O3/c26-22-18(13-12-16-9-6-14-24-21(16)22)20(15-7-2-1-3-8-15)25-19-11-5-4-10-17(19)23(27)28/h1-14,20,25-26H,(H,27,28) |
InChI Key |
NISNWVZYKYOKOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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